molecular formula C15H17ClN4 B1676884 Myclobutanil CAS No. 88671-89-0

Myclobutanil

Cat. No. B1676884
CAS RN: 88671-89-0
M. Wt: 288.77 g/mol
InChI Key: HZJKXKUJVSEEFU-UHFFFAOYSA-N
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Description

Myclobutanil is a triazole chemical used as a fungicide . It is a steroid demethylation inhibitor, specifically inhibiting ergosterol biosynthesis . Ergosterol is a critical component of fungal cell membranes .


Synthesis Analysis

A sensitive and enantioselective method was developed for the determination of myclobutanil enantiomers by chiral liquid chromatography coupled with tandem mass spectrometry . Another study discussed the preparation and application of a highly sensitive myclobutanil sensor based on molecularly imprinted photonic crystals .


Molecular Structure Analysis

Myclobutanil’s crystal structure was characterized by single-crystal X-ray diffraction, which belongs to the monoclinic system with space group P21/c . The molecules are linked by weak hydrogen bonds and halogen bonds to form a 3D structure .


Chemical Reactions Analysis

Myclobutanil can be metabolized enantioselectively in organisms . The associated absorption, distribution, metabolism, and transcriptional responses of Myclobutanil in rats were determined following a single-dose exposure . Myclobutanil moderately inhibits CYP2D6 and CYP2C9 in vitro and strongly inhibits CYP3A and CYP2C19 in vitro .


Physical And Chemical Properties Analysis

Myclobutanil is a light yellow solid used as a fungicide . It is a nitrile that is hexanenitrile substituted at the 2-position by p-chlorophenyl and (1,2,4-triazol-1-yl)methyl groups . Its molecular formula is C15H17ClN4 and its molecular weight is 288.78 g/mol .

Scientific Research Applications

Fungicide in Agriculture

Myclobutanil is a chiral triazole fungicide widely used for the protection of crops against fungal diseases . It is effective in preventing fungal infections, but high doses can affect the soil environment .

Soil Enzyme Activity

Myclobutanil can affect soil enzyme activity. A study evaluated the effect of different doses of myclobutanil on soil enzyme activity, including dehydrogenase, phosphatase, catalase, urease, and protease . High doses of myclobutanil significantly affected the enzymatic activity of dehydrogenase and led to a slight increase in the activity of catalase .

Ergosterol Biosynthesis Inhibitor

Myclobutanil works by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes . By targeting the ergosterol biosynthesis pathway in fungi, myclobutanil disrupts the fungal cell membrane’s integrity, impairing fungal growth, development, and reproduction .

Residue in Food Processing

Myclobutanil residue poses a potential threat to consumers’ health. A study investigated the degradation behavior, residue levels, processing factors, and dietary risk of myclobutanil in tomato . The processing procedure significantly decreased the residual level of myclobutanil in canned tomato paste compared to the raw agricultural commodity .

Impact on Alcoholic Fermentations

Myclobutanil has been studied for its impact on alcoholic fermentations. A study assessed the ability of yeasts to simultaneously perform alcoholic fermentations and detoxify the medium (i.e., to remove the fungicide) .

Environmental and Human Health Issue

The use of pesticides like Myclobutanil, although needed to protect crops and increase production, represents an environmental and human health issue . Therefore, measures must be taken to develop a better understanding of the risks involved in the overuse of these compounds .

Mechanism of Action

Target of Action

Myclobutanil is a triazole chemical used as a fungicide . Its primary target is the sterol demethylation (CYP51) enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol , a critical component of fungal cell membranes .

Mode of Action

Myclobutanil acts as a sterol demethylation inhibitor (DMI) . It specifically inhibits the biosynthesis of ergosterol . By doing so, it disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Biochemical Pathways

The inhibition of ergosterol biosynthesis by Myclobutanil disrupts the normal functioning of the fungal cell membrane . This disruption affects various biochemical pathways within the fungus, leading to its death . Additionally, Myclobutanil can bind to the active sites of dehydrogenase, phosphatase, and protease, affecting their enzymatic activity .

Pharmacokinetics

Myclobutanil’s pharmacokinetics have been studied using physiologically based pharmacokinetic (PBPK) modeling . Key input parameters for the model include Caco-2 permeability, rat plasma binding, rat blood to plasma ratio, and rat liver microsomal half-life . These parameters help outline the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .

Result of Action

The inhibition of ergosterol biosynthesis by Myclobutanil leads to the disruption of the fungal cell membrane, causing the death of the fungus . High doses of Myclobutanil can significantly affect the enzymatic activity of dehydrogenase and lead to a slight increase in the activity of catalase .

Action Environment

Myclobutanil is moderately soluble in water and organic solvents and is volatile . Studies show that Myclobutanil has a high potential for leaching and is moderately persistent in soil systems . Under certain conditions, it may also be persistent in aquatic systems . Therefore, environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of Myclobutanil .

Safety and Hazards

Myclobutanil is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . It is suspected of damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects . When heated, Myclobutanil decomposes to produce corrosive and/or toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen cyanide, and nitrogen oxides .

Future Directions

The use of pesticides, although needed to protect crops and increase production, represents an environmental and human health issue . Therefore, measures must be taken in order to develop a better understanding of the risks involved in the overuse of these compounds . High doses of Myclobutanil can affect the soil environment . In case future uses of Myclobutanil would lead to a higher consumer exposure, further information regarding the impact of plant and livestock metabolism on the isomer ratio might be required .

properties

IUPAC Name

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile
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InChI

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3
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InChI Key

HZJKXKUJVSEEFU-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl
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Molecular Formula

C15H17ClN4
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DSSTOX Substance ID

DTXSID8024315
Record name Myclobutanil
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Molecular Weight

288.77 g/mol
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Physical Description

Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index]
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Boiling Point

202 to 208 °C at 1 mm Hg
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Solubility

Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C
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Vapor Pressure

0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C
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Product Name

Myclobutanil

Color/Form

Pale yellow solid., Light yellow crystals

CAS RN

88671-89-0
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Record name α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile
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Melting Point

63 to 68 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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